molecular formula C9H16S2 B086880 1,4-Dithiaspiro(4.6)undecane CAS No. 184-32-7

1,4-Dithiaspiro(4.6)undecane

Cat. No.: B086880
CAS No.: 184-32-7
M. Wt: 188.4 g/mol
InChI Key: CBZSMDMKLWKHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dithiaspiro[4.6]undecane is a spirocyclic compound characterized by two sulfur atoms at the 1- and 4-positions and a fused bicyclic system comprising a six-membered and a five-membered ring.

Properties

CAS No.

184-32-7

Molecular Formula

C9H16S2

Molecular Weight

188.4 g/mol

IUPAC Name

1,4-dithiaspiro[4.6]undecane

InChI

InChI=1S/C9H16S2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2

InChI Key

CBZSMDMKLWKHTD-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)SCCS2

Canonical SMILES

C1CCCC2(CC1)SCCS2

Other CAS No.

184-32-7

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Spirocyclic Compounds

Compound Name Molecular Formula Heteroatoms Ring System Key Properties/Activities References
1,4-Dithiaspiro[4.6]undecane C₉H₁₆S₂ S, S 6+5 fused High lipophilicity; potential for radical stabilization due to sulfur
1,6-Dioxa-2-azaspiro[4.6]undecane C₉H₁₇NO₂ O, N 6+5 fused Antimalarial, antiviral, and protein tyrosine phosphatase inhibition
1,4-Dioxaspiro[4.5]decane C₈H₁₄O₂ O, O 5+5 fused ΔvapH° = 50.6 kJ/mol; used as solvent or intermediate
1,4-Dithiaspiro[4.5]decane C₈H₁₄S₂ S, S 5+5 fused Requires strict safety protocols (irritant)

Key Observations:

Heteroatom Influence :

  • Sulfur-containing spirocycles (e.g., 1,4-Dithiaspiro[4.6]undecane) exhibit greater lipophilicity compared to oxygen- or nitrogen-containing analogs like 1,6-dioxa-2-azaspiro[4.6]undecane. This enhances their membrane permeability but may reduce aqueous solubility .
  • Sulfur’s lower electronegativity compared to oxygen can lead to weaker hydrogen-bonding interactions but higher resistance to oxidation .

Substituents at equivalent positions (e.g., C3 and C9 in 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives) can lead to enantiomerism and conformational diversity, as noted in related spiro systems .

Biological Activity :

  • Nitrogen- and oxygen-containing spirocycles like psammaplysins (1,6-dioxa-2-azaspiro[4.6]undecane backbone) demonstrate broad bioactivity, including antimalarial and antiviral effects, attributed to their polar functional groups and marine sponge-derived biosynthetic pathways .
  • Sulfur analogs may exhibit distinct pharmacological profiles due to thiol-mediated redox interactions or metal coordination, though specific data for 1,4-Dithiaspiro[4.6]undecane remain unexplored in the provided evidence.

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